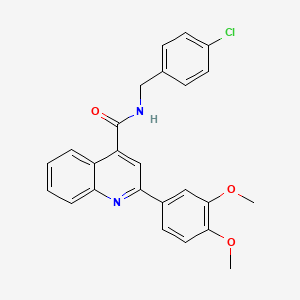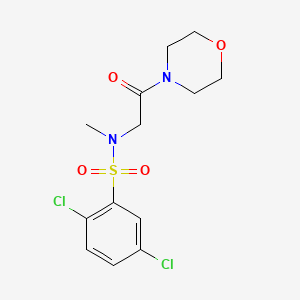
N-(4-chlorobenzyl)-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide
Overview
Description
N-(4-chlorobenzyl)-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as CQ-1 and is synthesized using a specific method. In
Mechanism of Action
The mechanism of action of CQ-1 is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways that are involved in cell growth and inflammation. The compound has been shown to inhibit the activity of certain kinases and transcription factors that are involved in the regulation of cell growth and survival. Additionally, CQ-1 has been found to inhibit the production of inflammatory cytokines and chemokines, which are involved in the initiation and progression of inflammatory diseases.
Biochemical and Physiological Effects:
CQ-1 has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, which is a crucial process in preventing the growth and spread of cancer. Additionally, CQ-1 has been found to reduce the production of reactive oxygen species (ROS), which are involved in the initiation and progression of various diseases. The compound has also been shown to reduce the levels of inflammatory cytokines and chemokines, which are involved in the development of inflammatory diseases.
Advantages and Limitations for Lab Experiments
CQ-1 has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, the compound has some limitations, including its relatively high cost and limited availability.
Future Directions
There are several future directions for the study of CQ-1. One area of research is the development of new synthesis methods that are more cost-effective and efficient. Additionally, further studies are needed to fully understand the mechanism of action of CQ-1 and its potential applications in the treatment of various diseases. The compound has also shown promise in combination therapy with other drugs, and further studies are needed to explore these potential synergistic effects. Finally, studies are needed to determine the safety and toxicity of CQ-1 in humans, which will be crucial for its potential use in clinical settings.
In conclusion, CQ-1 is a chemical compound that has shown promising results in scientific research for its potential applications in the field of medicine. Its anti-cancer, anti-inflammatory, and anti-microbial properties make it an attractive candidate for further study. However, further research is needed to fully understand its mechanism of action, potential applications, and safety profile.
Scientific Research Applications
CQ-1 has been extensively studied for its potential applications in the field of medicine. It has been found to have anti-cancer, anti-inflammatory, and anti-microbial properties. The compound has been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. It has also been found to reduce inflammation in animal models of inflammatory diseases. Additionally, CQ-1 has shown promising results in inhibiting the growth of antibiotic-resistant bacteria.
properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-(3,4-dimethoxyphenyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN2O3/c1-30-23-12-9-17(13-24(23)31-2)22-14-20(19-5-3-4-6-21(19)28-22)25(29)27-15-16-7-10-18(26)11-8-16/h3-14H,15H2,1-2H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPKOHGPPJQEIDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC4=CC=C(C=C4)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzyl)-2-(3,4-dimethoxyphenyl)quinoline-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 4-{[4-(2-methoxy-2-oxoethoxy)phenyl]sulfonyl}-1-piperazinecarboxylate](/img/structure/B3447901.png)
![ethyl (4-{[(3-pyridinylmethyl)amino]sulfonyl}phenoxy)acetate](/img/structure/B3447905.png)

![ethyl {4-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)sulfonyl]phenoxy}acetate](/img/structure/B3447926.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{4-[(isopropylamino)sulfonyl]phenoxy}acetamide](/img/structure/B3447930.png)
![1-(3,4-dimethoxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone](/img/structure/B3447940.png)
![2-(5-bromo-2-methoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B3447942.png)

![3-[(4-chlorophenyl)sulfonyl]-1-ethyl-2-imino-1,2-dihydro-5H-dipyrido[1,2-a:2',3'-d]pyrimidin-5-one](/img/structure/B3447968.png)
![1-allyl-3-[(4-chlorophenyl)sulfonyl]-2-imino-1,2-dihydro-5H-dipyrido[1,2-a:2',3'-d]pyrimidin-5-one](/img/structure/B3447970.png)
![N-(3-{[(2-furylmethyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-furamide](/img/structure/B3447973.png)
![3-[(4-benzyl-1-piperazinyl)carbonyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3447976.png)
![N-(3,4-dimethoxyphenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3447978.png)
